1-Methyl-5-(2-methylphenyl)-1H-imidazole
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Overview
Description
1-Methyl-5-(o-tolyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the 1-position and an o-tolyl group at the 5-position. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(o-tolyl)-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of N-(o-tolyl)glycine with formaldehyde and ammonium acetate under acidic conditions. The reaction typically proceeds as follows:
- N-(o-tolyl)glycine is reacted with formaldehyde in the presence of ammonium acetate.
- The mixture is heated to promote cyclization, forming the imidazole ring.
- The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 1-Methyl-5-(o-tolyl)-1H-imidazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(o-tolyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The methyl and o-tolyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-5-(o-tolyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(o-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1-Methyl-5-(o-tolyl)-1H-imidazole can be compared with other similar imidazole derivatives, such as:
1-Methyl-2-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of an o-tolyl group.
1-Methyl-4-(o-tolyl)-1H-imidazole: Similar structure but with the o-tolyl group at the 4-position instead of the 5-position.
1-Methyl-5-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness: 1-Methyl-5-(o-tolyl)-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the o-tolyl group at the 5-position may confer distinct properties compared to other imidazole derivatives.
Properties
CAS No. |
920983-00-2 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-methyl-5-(2-methylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2/c1-9-5-3-4-6-10(9)11-7-12-8-13(11)2/h3-8H,1-2H3 |
InChI Key |
NGFQXZKUFFFJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=CN2C |
Origin of Product |
United States |
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